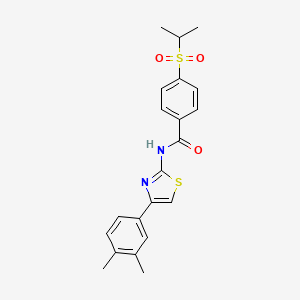

![molecular formula C15H10FNO2 B2441868 2-[(3-Fluorophenyl)methyl]isoindole-1,3-dione CAS No. 70216-78-3](/img/structure/B2441868.png)

2-[(3-Fluorophenyl)methyl]isoindole-1,3-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of isoindole-1,3-dione derivatives has been documented in various studies . One method involves the reaction of tetraynes with imidazole derivatives and oxygen . This process forms three new C–C bonds and two new C aryl –O bonds via intramolecular cyclization and intermolecular coupling oxidation reactions . Another method reported the reaction of benzyne with N-substituted imidazoles to afford arylamines containing anthracene .

Chemical Reactions Analysis

The chemical reactions involving isoindole-1,3-dione derivatives are diverse. For instance, one study reported the formation of two C–C bonds via consecutive activation of four C–H bonds in the reaction of maleimides/maleic anhydride with styrenes . Another study presented a CO-free protocol for the synthesis of isoindole-1,3-diones .

Scientific Research Applications

Medicinal Chemistry and Drug Development

Antipsychotic Agents

Isoindolines and isoindoline-1,3-dione have been investigated for their potential as antipsychotic agents. They modulate the dopamine receptor D2, suggesting therapeutic applications in mental health .

Anti-HIV-1 Activity

While not directly related to isoindoline-1,3-dione, indole derivatives have shown promise as anti-HIV-1 agents. Researchers have performed molecular docking studies on novel indolyl and oxochromenyl xanthenone derivatives .

Biological Activity and Interactions

In silico analysis indicates that certain isoindolines have favorable properties as ligands for the dopamine receptor D2. These compounds interact with key amino acid residues at the receptor’s allosteric binding site . Further investigations into their biological activity and interactions are warranted.

Apoptosis and Necrosis Induction

A specific derivative, 2-(4-(2-bromoacetyl)phenyl)isoindoline-1,3-dione , induced apoptosis and necrosis in Raji cells. Understanding its cellular effects may lead to novel therapeutic strategies .

Synthetic Intermediates

Isoindolines and isoindoline-1,3-dione serve as valuable intermediates for synthesizing new drugs. Their versatile chemistry allows for diverse functionalization and modification .

Mechanism of Action

Target of Action

Isoindoline-1,3-dione derivatives, a class to which this compound belongs, are known to interact with various biological targets, including dopamine receptors .

Mode of Action

Isoindoline-1,3-dione derivatives are known to interact with their targets, leading to various biological effects . More research is needed to elucidate the specific interactions of this compound with its targets.

Biochemical Pathways

Isoindoline-1,3-dione derivatives are known to modulate various biochemical pathways, depending on their specific targets .

Pharmacokinetics

Isoindoline-1,3-dione derivatives are known to have diverse pharmacokinetic properties, depending on their specific chemical structures .

Result of Action

Isoindoline-1,3-dione derivatives are known to have various biological effects, depending on their specific targets and modes of action .

Action Environment

The action of isoindoline-1,3-dione derivatives can be influenced by various factors, including ph, temperature, and the presence of other molecules .

properties

IUPAC Name |

2-[(3-fluorophenyl)methyl]isoindole-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10FNO2/c16-11-5-3-4-10(8-11)9-17-14(18)12-6-1-2-7-13(12)15(17)19/h1-8H,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APYCABOCKVIWAT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=CC(=CC=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10FNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(3-Fluorophenyl)methyl]isoindole-1,3-dione | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-[(5-Fluoro-6-methylpyrimidin-4-yl)amino]phenyl]acetamide](/img/structure/B2441788.png)

![1-Acetyl-3,5-dimethyl-4-[(4-methylpiperidyl)sulfonyl]pyrazole](/img/structure/B2441792.png)

![1,6,7-trimethyl-8-(2-(p-tolylamino)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2441793.png)

![2-((2-(indolin-1-yl)-2-oxoethyl)thio)-3-(4-nitrophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2441797.png)

![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-ethoxybenzamide](/img/structure/B2441798.png)

![1'-(3,5-dimethylisoxazole-4-carbonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2441801.png)

![3-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylic acid hydrochloride](/img/structure/B2441803.png)

![2-(((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2441806.png)

![N-[[4-ethyl-5-[2-(hydroxyamino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]thiophene-2-carboxamide](/img/structure/B2441807.png)